

# Application Notes & Protocols: SPECT/CT Imaging for $^{111}\text{In}$ -FL-020 Biodistribution

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## Compound of Interest

Compound Name: TP-020

Cat. No.: B560597

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

This document provides a detailed protocol for Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging to assess the biodistribution of  $^{111}\text{In}$ -FL-020.  $^{111}\text{In}$ -FL-020 is a promising radiopharmaceutical targeting the Prostate-Specific Membrane Antigen (PSMA), a well-established biomarker for prostate cancer.<sup>[1][2][3]</sup> Preclinical studies have demonstrated that  $^{111}\text{In}$ -FL-020 exhibits a favorable biodistribution profile with high and sustained tumor uptake and rapid systemic clearance in LNCaP xenograft models.<sup>[1][2][3][4]</sup> This protocol outlines the necessary steps for animal preparation, radiolabeling, SPECT/CT image acquisition, and quantitative data analysis to robustly evaluate the in vivo characteristics of this agent.

## Quantitative Data Summary

The following tables summarize key quantitative parameters for the biodistribution studies of  $^{111}\text{In}$ -FL-020.

Table 1:  $^{111}\text{In}$ -FL-020 Radiolabeling and Administration

Parameter	Value	Reference
Radionuclide	Indium-111 ( $^{111}\text{In}$ )	[1][2][3]
Precursor	FL-020 vector	[1][2]
Chelator	Assumed DOTA or similar	Based on common $^{111}\text{In}$ labeling
Radiochemical Purity	>95%	Standard Requirement[5]
Animal Model	LNCaP tumor-bearing nude mice	[1][2][3]
Administration Route	Intravenous (i.v.) injection	[6][7]
Injected Dose	8-10 MBq per mouse	[8]
Injected Volume	100-150 $\mu\text{L}$	Standard Practice

Table 2: SPECT/CT Imaging Parameters

Parameter	Specification	Rationale
SPECT Acquisition		
Energy Windows	Dual 20% windows centered at 171 keV and 245 keV	Standard for <sup>111</sup> In imaging
Collimator	Medium-energy, high-resolution	To optimize resolution for small animal imaging[9]
Acquisition Mode	Step-and-shoot or continuous rotation	Standard SPECT acquisition
Projections	120 views over 360°	Provides sufficient angular sampling
Time per Projection	30-60 seconds	Balances image quality and acquisition time
CT Acquisition		
X-ray Tube Voltage	50-80 kVp	Provides good soft-tissue contrast
X-ray Tube Current	100-500 µA	Balances image quality and radiation dose
Reconstruction	Filtered back-projection or iterative	Standard CT reconstruction algorithms
Attenuation Correction	CT-based	Improves accuracy of SPECT quantification[10]
Image Reconstruction (SPECT)		
Algorithm	Ordered Subsets Expectation Maximization (OSEM)	Standard for quantitative SPECT[11]
Iterations/Subsets	e.g., 30 iterations, 24 subsets	To be optimized for the specific system[9]
Corrections	Attenuation, scatter, and collimator-detector response	Essential for accurate quantification[11]

Table 3: Biodistribution Analysis Time Points and Metrics

Time Points Post-Injection	Organs/Tissues of Interest	Key Metrics
1, 4, 24, and 72 hours	Tumor, Blood, Liver, Spleen, Kidneys, Muscle, Bone	Percent Injected Dose per Gram (%ID/g)[8]
Tumor-to-Organ Ratios (e.g., Tumor-to-Blood, Tumor-to-Muscle)		

## Experimental Protocols

### Radiolabeling of FL-020 with $^{111}\text{In}$

This protocol is a general guideline and should be adapted based on the specific chelator conjugated to FL-020.

Materials:

- FL-020 conjugated with a suitable chelator (e.g., DOTA)
- $^{111}\text{InCl}_3$  in 0.05 M HCl
- Sodium acetate buffer (0.1 M, pH 5.5)
- Metal-free water
- PD-10 desalting column
- Instant thin-layer chromatography (iTLC) strips
- Mobile phase (e.g., 0.1 M sodium citrate, pH 6.0)
- Radio-TLC scanner

Procedure:

- In a sterile, metal-free microcentrifuge tube, combine 25-50 µg of the FL-020 conjugate with 80-100 µL of sodium acetate buffer.
- Add approximately 37-185 MBq (1-5 mCi) of  $^{111}\text{InCl}_3$  to the reaction mixture.
- Incubate the reaction at 85-95°C for 30-60 minutes.[7]
- Allow the reaction to cool to room temperature.
- Determine the radiochemical purity using iTLC. Spot a small aliquot of the reaction mixture onto an iTLC strip and develop it using the appropriate mobile phase. Analyze the strip using a radio-TLC scanner. The radiolabeled conjugate should remain at the origin, while free  $^{111}\text{In}$  will migrate with the solvent front. A radiochemical purity of >95% is desired.
- If purification is necessary, use a PD-10 column pre-equilibrated with sterile saline to separate the radiolabeled conjugate from unreacted  $^{111}\text{In}$ .
- The final product should be formulated in sterile saline for injection.

## Animal Handling and Tumor Model

### Materials:

- Male athymic nude mice (4-6 weeks old)
- LNCaP human prostate cancer cells
- Matrigel
- Sterile PBS
- Anesthesia (e.g., isoflurane)

### Procedure:

- Subcutaneously implant  $1-5 \times 10^6$  LNCaP cells mixed with an equal volume of Matrigel into the flank of each mouse.

- Allow tumors to grow to a palpable size (approximately 100-200 mm<sup>3</sup>) before imaging. This typically takes 2-4 weeks.
- Monitor animal health and tumor growth regularly.

## SPECT/CT Imaging Protocol

### Procedure:

- Animal Preparation:
  - Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
  - Place the mouse on the scanner bed with a heating pad to maintain body temperature.
  - Secure the mouse in a prone or supine position.
- Radiotracer Administration:
  - Administer 8-10 MBq of <sup>111</sup>In-FL-020 in a volume of 100-150 µL via the tail vein.
- Image Acquisition:
  - Acquire SPECT and CT images at predefined time points (e.g., 1, 4, 24, and 72 hours post-injection).
  - CT Scan: Perform a whole-body CT scan for anatomical reference and attenuation correction.
  - SPECT Scan: Immediately following the CT scan, perform a whole-body SPECT acquisition using the parameters outlined in Table 2.
- Image Reconstruction:
  - Reconstruct the SPECT data using an OSEM algorithm with corrections for attenuation (using the CT map), scatter, and collimator-detector response.
  - Co-register the SPECT and CT images.

## Biodistribution Analysis (Ex Vivo)

Procedure:

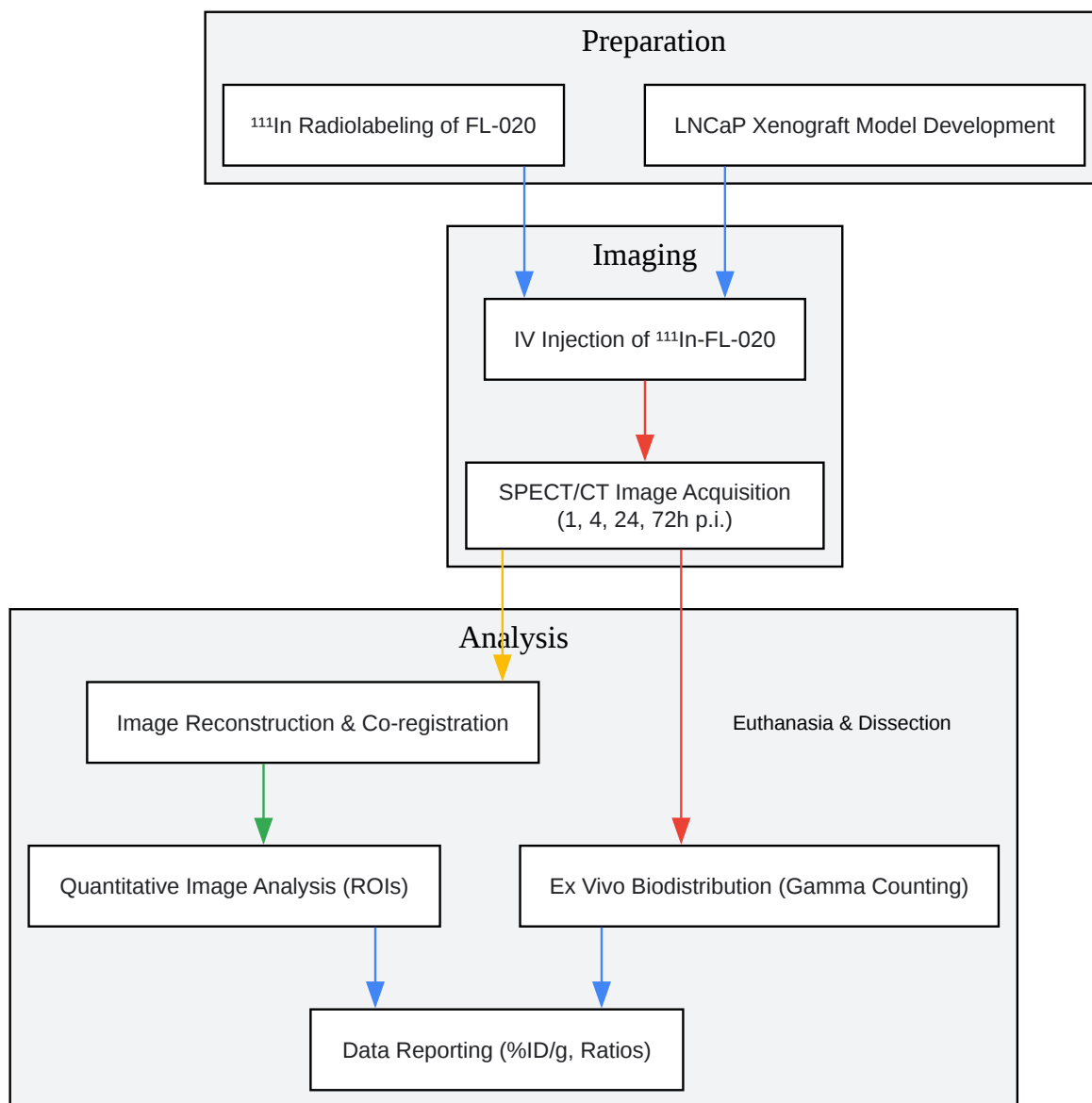
- Following the final imaging session, euthanize the mice.
- Dissect key organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone).
- Weigh each tissue sample.
- Measure the radioactivity in each sample and in known standards of the injected dose using a gamma counter.
- Calculate the biodistribution as the percent injected dose per gram of tissue (%ID/g).

## Quantitative Image Analysis

Procedure:

- Using the co-registered SPECT/CT images, draw regions of interest (ROIs) around the tumor and major organs on the CT images.
- Apply these ROIs to the quantitative SPECT data to obtain the mean or maximum activity concentration (in Bq/mL or similar units) within each region.
- Convert the activity concentration to %ID/g using the known injected dose and the volume of the ROIs.
- Calculate tumor-to-organ ratios by dividing the %ID/g of the tumor by the %ID/g of the respective organ.

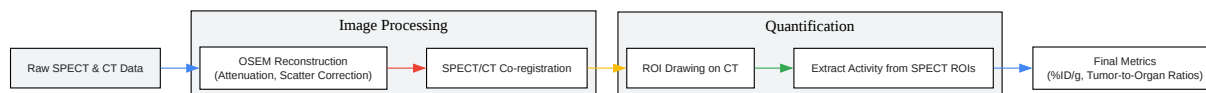
## Visualizations



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Caption: Experimental workflow for  $^{111}\text{In}$ -FL-020 biodistribution studies.





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Caption: Data analysis pipeline for quantitative SPECT/CT imaging.

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